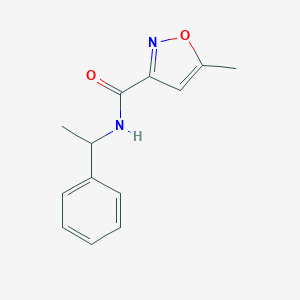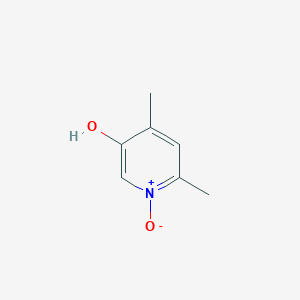
3-Pyridinol,4,6-dimethyl-,1-oxide(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-5-hydroxypyridine N-oxide is a derivative of pyridine, an aromatic heterocyclic compound. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the N-oxide group in 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) imparts unique chemical properties, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) can be achieved through several methods. One common approach involves the oxidation of 2,4-dimethyl-5-hydroxypyridine using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH) or other suitable catalysts . Another method includes the use of metalloorganic oxidizing agents and cycloaddition reactions .
Industrial Production Methods
Industrial production of 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) typically involves continuous flow processes using packed-bed microreactors. These processes offer advantages such as higher efficiency, safety, and greener production methods compared to traditional batch reactors .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-5-hydroxypyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, acetic acid, and various metalloorganic catalysts. Reaction conditions often involve mild temperatures and specific solvents to achieve high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various pyridine N-oxide derivatives, while reduction reactions yield the parent pyridine compound .
Aplicaciones Científicas De Investigación
2,4-Dimethyl-5-hydroxypyridine N-oxide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) involves its ability to act as both an electron donor and acceptor due to the presence of the N-oxide group. This unique push-pull property allows it to participate in various chemical reactions and interact with molecular targets such as enzymes and metal ions . The compound’s ability to form chelation complexes with metal ions is particularly important in its antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxypyridine N-oxide
- 2-Mercaptopyridine N-oxide
- 8-Hydroxyquinoline
Uniqueness
Compared to similar compounds, 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) has unique properties due to the presence of both methyl and hydroxyl groups on the pyridine ring. These substituents influence its reactivity and make it a versatile compound for various applications .
Propiedades
Número CAS |
143509-34-6 |
|---|---|
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
4,6-dimethyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(2)8(10)4-7(5)9/h3-4,9H,1-2H3 |
Clave InChI |
VEKLLMQPVFQSRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1O)[O-])C |
SMILES canónico |
CC1=CC(=[N+](C=C1O)[O-])C |
Sinónimos |
3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


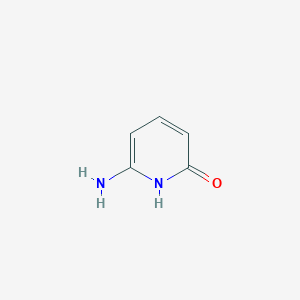
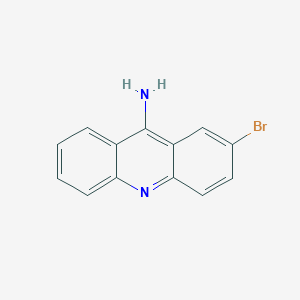
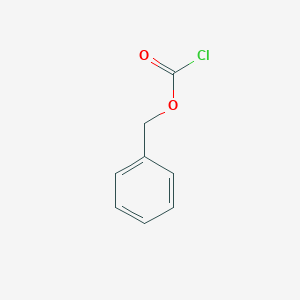
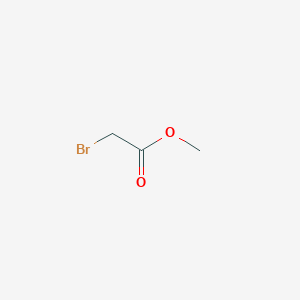
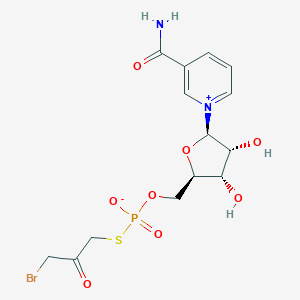
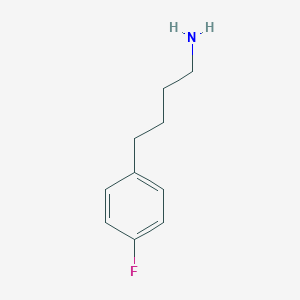
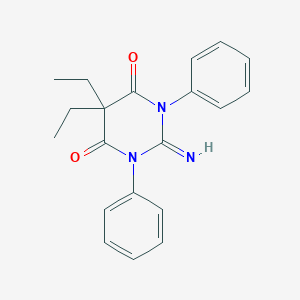
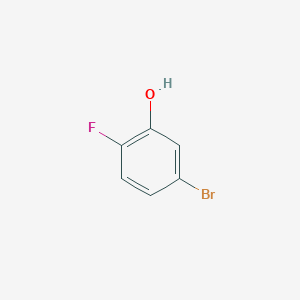
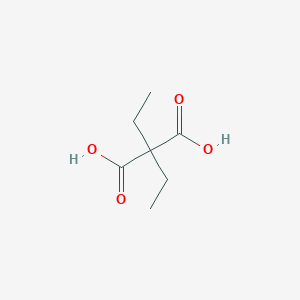
![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)
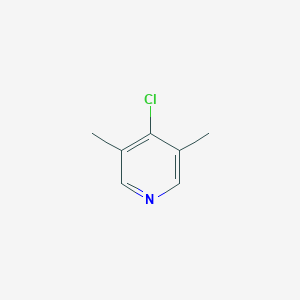
![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)
![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)
